molecular formula C11H13I B6276149 1-Cyclopentyl-2-iodobenzene CAS No. 92316-58-0

1-Cyclopentyl-2-iodobenzene

Cat. No.: B6276149
CAS No.: 92316-58-0
M. Wt: 272.12 g/mol
InChI Key: FURLICLVZFURQK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-iodobenzene ( 92316-58-0) is an iodobenzene derivative with the molecular formula C11H13I and a molecular weight of 272.13 g/mol . This compound belongs to the class of iodobenzenes, which are characterized by an iodine atom attached to a benzene ring, making them versatile intermediates in synthetic organic chemistry . The iodine atom in such aryl iodides is highly reactive, particularly in metal-catalyzed cross-coupling reactions, serving as a superior substrate compared to its chloro or bromo analogs due to the weaker carbon-iodine bond . This includes its application in prestigious reactions such as the Sonogashira coupling, Heck reaction, and as a precursor for Grignard reagents (e.g., phenylmagnesium iodide) . Furthermore, recent research highlights the catalytic utility of iodobenzene derivatives in oxidative cyclization reactions, for instance, in the synthesis of highly functionalized cyclopropane structures, which are privileged scaffolds in the development of biologically active molecules . The cyclopentyl substituent adjacent to the iodine on the benzene ring contributes steric and electronic properties that may influence regioselectivity and provide opportunities for further functionalization. This compound is a valuable reagent for constructing complex molecular architectures in medicinal chemistry, materials science, and methodology development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

92316-58-0

Molecular Formula

C11H13I

Molecular Weight

272.12 g/mol

IUPAC Name

1-cyclopentyl-2-iodobenzene

InChI

InChI=1S/C11H13I/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

FURLICLVZFURQK-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Cyclopentyl 2 Iodobenzene in Chemical Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 1-Cyclopentyl-2-Iodobenzene

This compound is a valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom.

Palladium catalysts are particularly effective in promoting the coupling of aryl halides like this compound with various partners.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org In the context of this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 2-position of the cyclopentylbenzene (B1606350) core. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, supported palladium catalysts, such as Pd on hydroxyapatite (B223615) or Pd/C, have been shown to be effective and recyclable for the Suzuki-Miyaura coupling of iodobenzene (B50100) derivatives. researchgate.netorganic-chemistry.org The reaction conditions can be mild, sometimes even proceeding at room temperature in aqueous media, making it an environmentally benign process. organic-chemistry.org The steric hindrance from the ortho-cyclopentyl group in this compound can influence the reaction rate, potentially requiring more robust catalytic systems or higher temperatures compared to less hindered iodobenzenes.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Iodobenzene Derivatives

Entry Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%)
1 Iodobenzene Phenylboronic acid Pd/Hydroxyapatite K2CO3 H2O/Toluene 98
2 2-Iodocyclohexenone Phenylboronic acid 10% Pd/C Na2CO3 DME/H2O 95

This table presents data from various sources to illustrate the versatility of the Suzuki-Miyaura coupling for different iodinated substrates under various conditions. researchgate.netorganic-chemistry.orgbeilstein-journals.org

The Heck reaction provides a method for the arylation of alkenes. youtube.com In this palladium-catalyzed process, this compound can be coupled with various alkenes to form substituted cyclopentyl-styrene derivatives. The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. youtube.com The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment around the palladium center. Supported palladium catalysts have also been successfully employed in Heck couplings. researchgate.net

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide. wikipedia.org this compound can react with a variety of terminal alkynes under Sonogashira conditions to yield 1-cyclopentyl-2-(alkynyl)benzenes. Copper-free Sonogashira variants have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Table 2: Heck and Sonogashira Coupling Reactions with Iodobenzene Derivatives

Reaction Aryl Halide Coupling Partner Catalyst System Base Solvent Product Type
Heck Iodobenzene Cyclohexene Pd/Al2O3-CeO2 - DMF Arylated cyclohexene
Sonogashira Iodobenzene Phenylacetylene PdCl2(PPh3)2/CuI Et3N [TBP][4EtOV] Diarylacetylene

This table showcases representative examples of Heck and Sonogashira reactions, highlighting the diversity of substrates and conditions. researchgate.netorganic-chemistry.orgbeilstein-journals.orgyoutube.com

Palladium-catalyzed carbonylation of ortho-alkenyl iodobenzenes, a class of compounds structurally related to this compound, provides a direct route to various carbonyl-containing cyclic structures. researchgate.net For instance, the carbonylation of these substrates with carbon monoxide can lead to the formation of 3-arylindenones in good to excellent yields. researchgate.net This transformation demonstrates broad substrate scope and good functional group compatibility. researchgate.net The reaction typically proceeds under a carbon monoxide atmosphere, employing a palladium catalyst such as Pd2(dba)3 with a phosphine (B1218219) ligand like PCy3, and a base like K3PO4. researchgate.net The development of flow chemistry techniques has enabled the efficient carbonylation of even sterically hindered ortho-substituted iodoarenes, which can be challenging under batch conditions due to competing side reactions. beilstein-journals.org These methods often involve optimizing carbon monoxide pressure and temperature to favor the desired carbonylation product. beilstein-journals.org

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgchem-station.com The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca While the iodo group itself is not a classical DMG, its presence can influence the reactivity of other directing groups on the aromatic ring. In the broader context of substituted iodobenzenes, DoM allows for highly regioselective introduction of electrophiles. wikipedia.org

C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H activation strategies can enable the direct functionalization of C-H bonds. For instance, Pd/NBE (norbornene) co-catalyzed reactions have been developed for the ortho-C-H functionalization of iodobenzene. chemrxiv.orgresearchgate.net These methods can be used to introduce various functional groups, such as amino or oxoalkyl groups, at the ortho position. chemrxiv.orgresearchgate.net Template-based strategies have been devised to overcome challenges in the direct ortho-C-H functionalization of iodobenzene. chemrxiv.orgresearchgate.net

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for the functionalization of aryl halides. The Ullmann reaction and its variants are classic copper-mediated transformations for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org The traditional Ullmann condensation involves the coupling of two aryl halides in the presence of copper at high temperatures to form biaryls. organic-chemistry.org More contemporary Ullmann-type reactions, often referred to as Ullmann condensations, facilitate the coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols, to form ethers, amines, and thioethers, respectively. wikipedia.org These reactions are often promoted by copper(I) catalysts, sometimes in the presence of ligands like 1,10-phenanthroline, and can proceed under milder conditions than the classic Ullmann reaction. nih.govorganic-chemistry.org

For this compound, copper-catalyzed cross-coupling with various nucleophiles would lead to the corresponding substituted cyclopentylbenzenes. For example, reaction with an alcohol in the presence of a copper catalyst would yield a 1-cyclopentyl-2-alkoxybenzene. Mechanistic studies suggest the involvement of copper(I) intermediates that undergo oxidative addition with the aryl halide. nih.gov The reactivity and scope of these reactions can be significantly influenced by the nature of the copper catalyst, ligands, base, and reaction conditions. researchgate.netmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-cyclopentyl-2-alkoxybenzene
1-cyclopentyl-2-(alkynyl)benzenes
1-Iodo-3-nitrobenzene
2-Iodocyclohexenone
3-arylindenones
Carbon monoxide
Copper(I) iodide
Cyclohexene
Iodobenzene
K3PO4
NBE (norbornene)
Pd/C
Pd/Hydroxyapatite
Pd2(dba)3
PCy3
Phenylacetylene

Gold-Mediated C-I Bond Activation Studies

The activation of the carbon-iodine (C-I) bond in aryl iodides is a fundamental step in many cross-coupling reactions. While palladium catalysis is prevalent, gold-mediated transformations have garnered significant interest. Studies on the archetypal iodobenzene have provided foundational insights into the mechanism of gold-mediated C-I bond activation, which can be extrapolated to substituted derivatives like this compound.

Research combining gas-phase ion-molecule reactions and theoretical calculations has been crucial in resolving controversies surrounding the active gold species. It has been demonstrated that simple, bis-ligated mononuclear Au(I) complexes are generally incapable of activating the C-I bond of iodobenzene through oxidative addition, a key step in reactions like the Sonogashira coupling. nih.govnih.gov In contrast, ligated gold clusters, specifically of the type [Au₃Lₙ]⁺ (where L is a diphosphine ligand), have been shown to readily activate the C-I bond. nih.govnih.gov

For this compound, it is anticipated that it would follow a similar reactivity pattern. The bulky cyclopentyl group at the ortho position could sterically influence the approach of the gold catalyst. While mononuclear gold complexes would likely be unreactive, gold nanoclusters could possess the requisite electronic and structural properties to overcome the steric hindrance and facilitate the cleavage of the C-I bond. Density Functional Theory (DFT) calculations on iodobenzene models have shown that the geometry and linker size of ligands in gold clusters can tune the cluster's reactivity, a principle that would apply to the activation of this compound. nih.govnih.gov The presence of the ortho-alkyl group might modulate the activation barrier for the C-I bond cleavage compared to unsubstituted iodobenzene.

Role of Ligand Design in Catalytic Efficiency and Selectivity

Ligand design is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and scope of metal-catalyzed reactions. In the context of transformations involving this compound, ligand design would be critical, particularly in palladium-catalyzed processes like the Catellani reaction, which involves C-H functionalization ortho to the directing group.

Recent advancements have demonstrated the power of dual-ligand systems in expanding the utility of such reactions. For instance, a combination of Pd/olefin ligand catalysis with a bulky trialkylphosphine ligand has enabled the ortho-alkylation of iodoarenes. nih.govchemrxiv.org This system works through a synergistic interaction where the olefin ligand facilitates the C-H activation step, while the phosphine ligand promotes the challenging C(sp²)-I reductive elimination to regenerate the aryl iodide product. nih.govchemrxiv.org

Applying this concept to this compound, a dual-ligand strategy could potentially enable complex, multi-functionalization reactions. The cyclopentyl group itself is an alkyl substituent, but a properly designed catalytic system could allow for further functionalization at the other ortho position (the C6 position of the benzene (B151609) ring). The choice of both the olefin and the secondary ligand (e.g., phosphine) would be paramount. The bulk and electronic properties of the ligands would need to be carefully tuned to control the various steps of the catalytic cycle, including oxidative addition, migratory insertion, C-H activation, and the final reductive elimination, ensuring high efficiency and regioselectivity. The steric hindrance imposed by the cyclopentyl group would make the choice of a suitable ligand, one that can effectively coordinate to the metal center without causing detrimental steric clashes, particularly important. researchgate.net

Hypervalent Iodine Chemistry of this compound

Aryl iodides, particularly those with ortho substituents, are valuable precursors for the synthesis of hypervalent iodine compounds. nsf.gov These species, where the iodine atom formally possesses more than the usual octet of valence electrons, are prized as versatile and environmentally benign oxidizing agents in organic synthesis. arkat-usa.org this compound can serve as a scaffold for generating a variety of iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) reagents.

Generation and Reactivity of Iodonium (B1229267) Species

Diaryliodonium salts ([Ar₂I]⁺X⁻) are a prominent class of hypervalent iodine compounds, acting as efficient aryl-transfer agents. nih.gov These salts are typically synthesized by the oxidation of an iodoarene in the presence of another aromatic ring and a strong acid. organic-chemistry.orgdiva-portal.org For this compound, this would involve its oxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a suitable arene (e.g., mesitylene (B46885) or trimethoxybenzene) and an acid like trifluoromethanesulfonic acid (TfOH) to yield an unsymmetrical diaryliodonium salt. organic-chemistry.orgnih.gov

The general one-pot procedure for this transformation is robust and avoids the need for a separate anion exchange step. nih.gov The ortho-cyclopentyl group in this compound would likely influence the reaction's efficiency but is not expected to inhibit the formation of the iodonium salt. The structure of hypervalent iodine compounds is best described by a three-center, four-electron (3c-4e) bond model, resulting in a T-shaped geometry for λ³-iodanes. princeton.eduacs.org

Furthermore, the ortho-substituent can be intramolecularly tethered to the iodine, leading to cyclic iodonium species. While the simple cyclopentyl group does not possess a nucleophilic atom for direct intramolecular cyclization, derivatives of this compound could be designed to form such cyclic structures, which often exhibit enhanced stability and unique reactivity compared to their acyclic counterparts. nih.govnih.gov

Potential Hypervalent Iodine(III) Reagent from this compound Generation Method Potential Application
(1-Cyclopentyl-2-phenyliodonium) triflateOxidation with mCPBA/TfOH in the presence of benzenePhenylating agent
(1-Cyclopentyl-2-mesityliodonium) triflateOxidation with mCPBA/TfOH in the presence of mesityleneTransfer of the 1-cyclopentyl-phenyl group
1-Cyclopentyl-2-(dichloroiodo)benzeneReaction with chlorine gasChlorinating agent
1-Cyclopentyl-2-(diacetoxyiodo)benzeneOxidation with peracetic acidOxidizing agent, precursor for other I(III) reagents

Oxidative Transformations Mediated by Hypervalent Iodine

The primary utility of hypervalent iodine compounds lies in their capacity as oxidizing agents. The reduction of the hypervalent iodine center to the more stable iodine(I) state provides a strong thermodynamic driving force for a wide range of oxidative transformations. princeton.edu By oxidizing this compound, one can generate potent oxidants analogous to well-known reagents like (diacetoxyiodo)benzene (B116549) (DIB) and 2-iodoxybenzoic acid (IBX).

For instance, oxidation of this compound with an oxidant like potassium bromate (B103136) or Oxone could, in principle, yield the corresponding iodylarene, 1-cyclopentyl-2-iodylbenzene, an iodine(V) reagent. Such a reagent would be expected to perform a variety of oxidative transformations, including:

Oxidation of alcohols: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. Reagents like IBX are known for their high selectivity and mild reaction conditions.

Oxidative Rearrangements: Hypervalent iodine reagents are known to mediate various rearrangement reactions, including Hofmann-type and oxidative skeletal rearrangements of alkenes. mdpi.com

C-H Functionalization: They can be used to functionalize C-H bonds adjacent to carbonyl groups or at benzylic positions. researchgate.net

The ortho-cyclopentyl group would confer specific properties to these reagents. Its steric bulk could influence the selectivity of the oxidation, potentially providing a different stereochemical outcome compared to less hindered reagents. Moreover, the electronic properties and solubility of the hypervalent iodine species would be modified by the alkyl substituent. nsf.gov

Organocatalytic Applications of Ortho-Substituted Iodobenzenes

A fascinating application of iodoarenes is their use as pre-catalysts in organocatalytic oxidative reactions. Suitably ortho-substituted iodobenzenes have been shown to catalyze the transfer of electrophilic bromine from N-bromosuccinimide (NBS) to alkenes. nih.govfao.orgrsc.orgrsc.org This process operates via a catalytic cycle involving iodine(I) and iodine(III) oxidation states, where a bromoiodinane is formed in situ as the active brominating species. rsc.orgrsc.org

The key to this catalysis is the presence of an ortho-substituent with a nucleophilic atom (e.g., a carboxylic acid or amide) that can stabilize the hypervalent iodine(III) intermediate. rsc.orgrsc.org While the cyclopentyl group in this compound lacks a heteroatom, its steric presence is still significant. Studies have shown that substitution at the other ortho position (C6) with a non-coordinating, sp³-hybridized group can retard catalytic ability due to steric hindrance in the formation of the putative hypervalent intermediate. rsc.org Therefore, this compound itself may not be an ideal catalyst in this specific transformation. However, it serves as a foundational structure, and introducing a coordinating group elsewhere on the ring or modifying the cyclopentyl ring could yield a potent organocatalyst. This highlights the principle that the ortho position is critical for modulating the properties of iodoarene organocatalysts. researchgate.net

Radical Reactions and Photochemical Transformations

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making aryl iodides useful precursors for aryl radicals under either thermal or photochemical conditions. The C-I bond in this compound can be cleaved to generate a 2-cyclopentylphenyl radical.

This radical generation can be initiated in several ways:

Photolysis: Irradiation with UV light can induce homolysis of the C-I bond. The resulting aryl radical can be trapped by various radical acceptors or participate in cyclization reactions. cdnsciencepub.com

Radical Initiators: Reagents like triethylborane (B153662) in the presence of oxygen can induce free-radical reactions involving alkyl iodides, and similar principles can be applied to aryl iodides. organic-chemistry.org

From Hypervalent Precursors: Hypervalent iodine reagents can themselves be sources of radicals. For example, iodonium salts can undergo single-electron transfer (SET) to generate aryl radicals. nih.gov Similarly, thermal or photochemical decomposition of certain iodine(III) reagents can lead to radical intermediates. cdnsciencepub.comnih.gov

Once formed, the 2-cyclopentylphenyl radical is a highly reactive intermediate capable of undergoing a variety of transformations. These include hydrogen atom abstraction, addition to multiple bonds, and aromatic substitution reactions. The presence of the ortho-cyclopentyl group could be exploited in intramolecular radical reactions, where the radical center could potentially interact with the alkyl substituent, leading to complex polycyclic structures, although such reactivity would depend on the specific reaction design and conditions.

Light-Induced Radical Processes Involving Aryl Iodides

Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon exposure to light, particularly UV irradiation, to generate an aryl radical and an iodine radical. This process is a cornerstone of various radical-mediated chemical transformations. The energy of the incident light must be sufficient to overcome the bond dissociation energy of the C-I bond. The general mechanism for the photolysis of an aryl iodide can be represented as:

Ar-I + hν → Ar• + I•

The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and cyclization reactions. The efficiency of this radical generation is influenced by factors such as the wavelength of light and the solvent used. For instance, the photolysis of labile bonds to generate radicals can be influenced by the illumination power and wavelength. dntb.gov.ua

Role of this compound as a Radical Precursor or Catalyst

Drawing parallels from the behavior of other ortho-substituted iodobenzenes, this compound can serve as an effective precursor for the 2-cyclopentylphenyl radical. Upon photolysis or in the presence of radical initiators, the C-I bond can cleave, yielding the corresponding aryl radical.

This 2-cyclopentylphenyl radical is a key intermediate in intramolecular reactions. For example, in a suitable substrate, this radical can undergo cyclization by attacking a proximate double bond or another reactive site within the same molecule. Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. wikipedia.orgnih.gov These reactions typically proceed via a series of steps: radical generation, intramolecular cyclization, and subsequent quenching of the resulting radical. wikipedia.org

While less common, an aryl iodide can sometimes participate in catalytic cycles, particularly in transition metal-catalyzed reactions where it might be regenerated. However, its primary role in the context of radical reactions is that of a stoichiometric precursor to the aryl radical.

Nucleophilic Aromatic Substitution and Related Processes

Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require an activated aromatic ring, typically with electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

For this compound, the cyclopentyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, traditional SNAr reactions via the addition-elimination mechanism are generally not favored for this compound under standard conditions.

However, nucleophilic substitution on unactivated aryl halides can proceed through an alternative pathway known as the benzyne (B1209423) mechanism (elimination-addition). This mechanism involves the initial elimination of a proton and the iodide leaving group by a very strong base (like sodium amide) to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to give the substitution product. The steric bulk of the cyclopentyl group ortho to the iodine could potentially influence the regioselectivity of the nucleophilic attack on the benzyne intermediate.

Computational and Theoretical Insights into Reaction Mechanisms

Due to the challenges in studying highly reactive intermediates experimentally, computational methods like Density Functional Theory (DFT) have become invaluable for understanding the mechanisms of reactions involving aryl iodides.

DFT calculations are widely used to investigate the energetics and electronic aspects of C-I bond activation. For aryl iodides, these studies can provide insights into the bond dissociation energy (BDE) of the C-I bond. The BDE is a critical parameter for predicting the feasibility of radical formation. DFT studies on substituted nitriles have shown that electron-donating groups can increase the BDE of an adjacent bond, while electron-withdrawing groups lower it. nih.gov By analogy, the electron-donating cyclopentyl group in this compound would be expected to slightly increase the C-I bond dissociation energy compared to unsubstituted iodobenzene.

Furthermore, DFT calculations can model the interaction of aryl iodides with transition metals, which is crucial for understanding the mechanism of many cross-coupling reactions. For instance, studies on the gold-mediated C-I bond activation of iodobenzene have utilized DFT to examine the transition states of oxidative addition. rsc.org Similar computational approaches could be applied to understand the activation of the C-I bond in this compound in various catalytic cycles.

Computational chemistry allows for the detailed characterization of transition state structures and the mapping of entire reaction pathways. For reactions involving this compound, such as a potential intramolecular radical cyclization, DFT can be used to locate the transition state for the cyclization step. The energy barrier associated with this transition state determines the rate of the reaction.

The electronic properties of this compound can be analyzed using computational methods to predict its reactivity. The distribution of electron density in the molecule can indicate the most likely sites for electrophilic or nucleophilic attack. Studies on the oxidation of halobenzenes by hydroxyl radicals have shown that for iodobenzene, there is a higher electron density at the ortho position. researchgate.net

Bond reactivity indices, derived from calculations, can quantify the susceptibility of the C-I bond to cleavage. Natural Bond Orbital (NBO) analysis, for instance, can provide information about the nature of the C-I bond and its polarization, which is relevant for both radical and ionic reaction pathways. The analysis of HOMO-LUMO orbitals can also offer insights into the electronic transitions involved in photochemical reactions. nih.gov

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory is a powerful computational tool used to predict the chemical reactivity of molecules. By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to gain insight into a molecule's kinetic stability, electron-donating and -accepting capabilities, and the most probable sites for electrophilic and nucleophilic attack.

For this compound, a comprehensive analysis of its frontier molecular orbitals would be conducted using computational methods such as Density Functional Theory (DFT). While specific experimental and computational studies on this compound are not extensively available in the reviewed literature, the principles of MO theory can be applied based on the analysis of related iodo-aromatic compounds.

The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a stronger electron-donating character (nucleophilicity). Conversely, the energy of the LUMO relates to the ability to accept electrons; a lower LUMO energy suggests a greater propensity to act as an electrophile. The distribution of the HOMO and LUMO across the molecule is also critical. For an aryl iodide, the HOMO is typically associated with the π-system of the benzene ring, while the LUMO is often localized on the carbon-iodine (C-I) bond, specifically on the antibonding σ* orbital. This localization makes the iodine-bearing carbon a potential site for nucleophilic attack, facilitating reactions such as cross-coupling.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity. A small energy gap is associated with high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

To illustrate the application of these principles, a hypothetical set of calculated quantum chemical parameters for this compound is presented below. These values are derived from general knowledge of similar molecules and are for illustrative purposes only, as specific research data for this compound is not publicly available.

Interactive Data Table: Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical Value (eV)Significance
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability.
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.90Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I)5.85The minimum energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A)0.95The energy released when an electron is added to the molecule (approximated as -ELUMO).
Electronegativity (χ)3.40A measure of the molecule's ability to attract electrons (calculated as (I+A)/2).
Chemical Hardness (η)2.45A measure of resistance to change in electron distribution (calculated as (I-A)/2). Soft molecules are more reactive.
Electrophilicity Index (ω)2.35A measure of the molecule's electrophilic character (calculated as χ²/2η).

Note: These values are illustrative and not derived from actual quantum chemical calculations on this compound.

The distribution of the HOMO and LUMO would be visualized to identify reactive sites. It is expected that the HOMO would be delocalized over the cyclopentyl-substituted benzene ring, while the LUMO would have significant density on the carbon atom attached to the iodine and on the iodine atom itself. This would suggest that electrophilic attack is likely to occur on the electron-rich aromatic ring, while nucleophilic attack or oxidative addition (in the case of transition metal-catalyzed reactions) would be directed at the C-I bond.

Advanced Research Methodologies in the Study of 1 Cyclopentyl 2 Iodobenzene

Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of modern chemical analysis. nih.gov It provides unparalleled insight into molecular structure and the real-time progress of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking chemical reactions and identifying transient intermediates. nih.govnih.gov By monitoring changes in the chemical environment of atomic nuclei (typically ¹H or ¹³C) over time, researchers can gain a detailed understanding of a reaction's progress and mechanism. nih.goved.ac.uk This can be achieved by acquiring a series of spectra at regular intervals, allowing for the quantitative profiling of reactants, products, and any observable intermediates. nih.gov

In the context of reactions involving 1-cyclopentyl-2-iodobenzene, such as a Suzuki or Sonogashira coupling, ¹H NMR spectroscopy would be the primary tool for reaction monitoring. Scientists would track the disappearance of signals corresponding to the starting material and the simultaneous appearance of new signals for the product. For instance, the aromatic protons of this compound would exhibit characteristic shifts, which would change predictably upon substitution of the iodine atom. The integration of these peaks provides a direct measure of the concentration of each species, enabling a mass balance to be generated at any point during the reaction. nih.gov

Advanced 2D NMR techniques like COSY and HMBC could be employed to confirm the structure of new products or to identify unknown intermediates that may form during the reaction. researchgate.net While specific NMR-based mechanistic studies for this compound are not prominent in the available literature, the hypothetical ¹H NMR data below illustrates the expected signals for the compound.

Interactive Table 1: Hypothetical ¹H NMR Spectral Data for this compound

The following data is an educated estimation for illustrative purposes, as specific experimental data is not publicly available.

ProtonsChemical Shift (δ, ppm) RangeMultiplicityIntegration
Aromatic (H adjacent to I)7.80 - 7.90Doublet1H
Aromatic7.30 - 7.40Multiplet2H
Aromatic6.90 - 7.00Triplet1H
Cyclopentyl (CH attached to ring)3.20 - 3.40Multiplet1H
Cyclopentyl (CH₂)1.50 - 2.20Multiplet8H

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns. nih.gov In mechanistic studies, MS can identify products, byproducts, and, in some cases, stable intermediates, providing critical evidence for a proposed reaction pathway.

When analyzing this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (286.16 g/mol ). The fragmentation pattern is often predictable; a common fragmentation pathway for iodoarenes is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This would result in a prominent peak at m/z 127, corresponding to the I⁺ ion, and another significant peak for the [M-I]⁺ fragment (the cyclopentylphenyl cation) at m/z 159. Further fragmentation of the cyclopentyl group could also be observed. youtube.com

Techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific fragment ion and subjecting it to further fragmentation, helping to piece together the molecular structure. nih.gov Although specific, detailed fragmentation analyses for this compound are not widely published, the principles of MS provide a clear framework for how such an analysis would proceed.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. beilstein-journals.orghoriba.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. researchgate.net Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), providing information about a molecule's vibrational modes. horiba.com

For this compound, IR and Raman spectra would show characteristic bands corresponding to its constituent parts:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (cyclopentyl): Observed just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: Found in the 1450-1600 cm⁻¹ region. libretexts.org

Carbon-Iodine (C-I) stretching: This vibration occurs in the far-infrared region, typically between 480-610 cm⁻¹. Its presence would be a key identifier for this compound.

During a chemical reaction where the C-I bond is cleaved and replaced (e.g., in a cross-coupling reaction), IR or Raman spectroscopy could monitor the transformation by observing the disappearance of the characteristic C-I stretching band and the appearance of new bands corresponding to the newly formed bond (e.g., a C-C or C-N bond). youtube.comspectroscopyonline.com

Interactive Table 2: Expected Characteristic Infrared (IR) Absorption Ranges for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch2980 - 2850Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
C-IStretch610 - 480Medium-Strong

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, scientists can construct a detailed model of the molecular architecture, including bond lengths and angles.

For this compound, which is a liquid at room temperature, this technique would be applied to its solid derivatives or to any stable, crystalline intermediates that might be isolated from a reaction. beilstein-journals.org For example, if a reaction of this compound produced a novel solid product, obtaining a crystal structure would unambiguously confirm its identity and stereochemistry. This information is invaluable for validating reaction outcomes and understanding steric effects that may influence reactivity. There are no publicly available crystal structures for derivatives of this compound in crystallographic databases.

Electrochemical Methods in Synthesis and Mechanistic Studies

Electrochemical methods, such as cyclic voltammetry, investigate the redox properties of a compound by measuring the current that develops in an electrochemical cell as a function of an applied potential. These techniques can be used to determine the oxidation and reduction potentials of a molecule, providing insight into its electronic properties and the feasibility of certain electron-transfer-based reactions.

In the study of this compound, cyclic voltammetry could be used to determine the potential at which the C-I bond can be electrochemically reduced. This information is critical for designing electrosynthetic reactions, which use electricity to drive chemical transformations, often under milder, more environmentally friendly conditions than traditional methods. researchgate.net Mechanistic studies can also benefit, as the technique can detect the formation of radical intermediates. Currently, there is a lack of specific published research detailing the electrochemical behavior of this compound.

Kinetic Studies for Reaction Rate Determination and Mechanism Validation

Kinetic studies are essential for understanding the rate at which a reaction proceeds and for validating a proposed mechanism. scielo.org.za By measuring how the concentration of reactants and products changes over time and under different conditions (e.g., temperature, catalyst loading), researchers can determine the reaction's rate law, rate constants, and activation energy. nih.gov

For a reaction involving this compound, a kinetic analysis would typically involve periodically taking aliquots from the reaction mixture and analyzing them using a technique like NMR spectroscopy or gas chromatography to determine the concentration of the species of interest. scielo.org.za Plotting this concentration data against time allows for the determination of the reaction order with respect to each reactant. For example, if a proposed mechanism involves a rate-determining step, the experimentally derived rate law must be consistent with that step. While general kinetic analyses of related iodoarenes in coupling reactions are common, specific kinetic data for reactions of this compound is not readily found in the scientific literature.

Isotopic Labeling Experiments for Probing Reaction Stereochemistry and Regioselectivity

Isotopic labeling is a powerful technique in mechanistic chemistry used to trace the pathways of atoms through chemical reactions. acs.org By replacing an atom with its heavier, non-radioactive isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C), researchers can gain profound insights into reaction mechanisms, including the stereochemistry and regioselectivity of reactions involving this compound. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. chem-station.comresearchgate.net

The introduction of an isotope can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. This effect is particularly significant for bond-breaking or bond-forming steps involving the labeled atom. By measuring the KIE, chemists can determine whether a specific C-H (or C-D) bond is cleaved in the rate-determining step of a reaction.

In the context of this compound, isotopic labeling experiments are instrumental in elucidating the mechanisms of various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds at the C2 position of the benzene (B151609) ring.

Probing Stereochemistry in Heck Reactions

The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting product is of significant interest. Isotopic labeling can be employed to understand the fine details of the migratory insertion and β-hydride elimination steps, which dictate the final stereochemical outcome.

For instance, a hypothetical study could involve the reaction of this compound with a deuterated alkene. The position of the deuterium atom in the final product can reveal the stereochemical pathway of the reaction.

Table 1: Hypothetical Isotopic Labeling Study for the Heck Reaction of this compound

Reactant 1Reactant 2 (Deuterated)Product(s)Inferred Mechanistic Detail
This compoundtrans-1-Deuterio-2-phenylethenetrans-1-(2-Cyclopentylphenyl)-2-phenyl-1-deuterioetheneIndicates a syn-addition of the aryl group and the palladium to the double bond, followed by a syn-β-hydride elimination, which is a common pathway in Heck reactions. libretexts.org
This compoundcis-1-Deuterio-2-phenylethenetrans-1-(2-Cyclopentylphenyl)-2-phenyl-2-deuterioetheneThe observed stereochemistry of the deuterium in the product provides evidence for the rotational isomerization of the intermediate palladium complex before β-hydride elimination.

Determining Regioselectivity in Sonogashira Couplings

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org While the regioselectivity is generally high with this compound (coupling occurs at the iodine-bearing carbon), isotopic labeling can be used to probe more subtle aspects of the reaction mechanism, such as the potential for competing reaction pathways or side reactions, particularly in more complex substrates.

A deuterium labeling study could investigate the possibility of C-H activation at other positions on the aromatic ring, a process that can compete with the desired cross-coupling. chemrxiv.orgnih.gov

Table 2: Hypothetical Deuterium Labeling to Probe Regioselectivity in Sonogashira Coupling

ExperimentDeuterium SourceObservationInterpretation
Reaction of this compound with phenylacetyleneDeuterated solvent (e.g., Toluene-d₈)No deuterium incorporation into the product or starting material.Confirms that under standard Sonogashira conditions, C-H activation of the solvent or other positions on the starting material is not a significant competing pathway.
Reaction of deuterated this compound (deuterium at C6) with phenylacetyleneProduct retains deuterium at the C6 position.The C-I bond is selectively activated, and the C-H bonds on the aromatic ring remain intact throughout the reaction. libretexts.org

Investigating Mechanism in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds from an aryl halide and an organoboron species. nih.govnih.gov Isotopic labeling, particularly with ¹³C, can provide detailed information about the elementary steps of the catalytic cycle, such as transmetalation and reductive elimination. researchgate.net

By synthesizing this compound with a ¹³C label at the iodine-bearing carbon (C2), researchers can follow the fate of this specific carbon atom throughout the reaction.

Table 3: Hypothetical ¹³C Labeling in a Suzuki-Miyaura Coupling Study

Labeled SubstrateCoupling PartnerAnalytical TechniqueFindingMechanistic Insight
1-Cyclopentyl-2-iodo-[2-¹³C]-benzenePhenylboronic acid¹³C NMR SpectroscopyThe ¹³C signal appears in the biaryl product at the expected chemical shift for the newly formed C-C bond.Confirms that the carbon atom originally bonded to iodine is the one that participates in the cross-coupling reaction and becomes part of the new biaryl framework.
This compound[1-¹³C]-Phenylboronic acid¹³C NMR SpectroscopyThe ¹³C label is incorporated into the product at the position corresponding to the newly attached phenyl group.Provides direct evidence for the transfer of the phenyl group from the boronic acid to the palladium center during the transmetalation step.

Synthetic Utility and Role of 1 Cyclopentyl 2 Iodobenzene As a Building Block in Complex Chemical Architectures

Precursor for the Synthesis of Diverse Functionalized Organic Molecules

The carbon-iodine (C-I) bond in 1-cyclopentyl-2-iodobenzene is the key to its synthetic versatility. As a substituted aryl iodide, it is a highly reactive electrophile in numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of a wide range of functional groups at the 2-position of the cyclopentylbenzene (B1606350) core, transforming a relatively simple starting material into complex, high-value molecules.

Key transformations include the Suzuki-Miyaura coupling for arylation and vinylation libretexts.org, the Sonogashira coupling for alkynylation libretexts.org, the Heck reaction for alkenylation organic-chemistry.org, and the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities. wikipedia.org The reactivity of the C-I bond is generally higher than that of corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and broader substrate scope. wikipedia.org

The cyclopentyl moiety introduces unique structural features to the target molecules. Its non-planar, saturated aliphatic nature can enhance solubility in organic solvents and influence the conformational properties of the final product, which is a desirable trait in medicinal chemistry and materials science. By serving as a scaffold, this compound enables the systematic synthesis of libraries of compounds where the functional group at the 2-position can be varied, facilitating structure-activity relationship (SAR) studies.

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The ability to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. This compound is an exemplary substrate for achieving these transformations through well-established catalytic methods.

Carbon-Carbon Bond Formation:

Three of the most powerful palladium-catalyzed reactions for C-C bond formation—the Suzuki, Sonogashira, and Heck reactions—readily utilize aryl iodides like this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. libretexts.org This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org The resulting arylalkynes are valuable intermediates for synthesizing more complex structures, including conjugated polymers and polycyclic systems. libretexts.org

Heck Reaction: This reaction creates a new C-C bond by coupling the aryl iodide with an alkene, typically leading to a substituted alkene product. organic-chemistry.org The intramolecular version of this reaction is particularly powerful for constructing ring systems. libretexts.org

Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeRef.
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Cyclopentyl-1,1'-biphenyl libretexts.org
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-Cyclopentyl-2-(phenylethynyl)benzene libretexts.org
Heck Reaction Methyl acrylatePd(OAc)₂, P(o-tolyl)₃, Et₃NMethyl (E)-3-(2-cyclopentylphenyl)acrylate organic-chemistry.org

Carbon-Heteroatom Bond Formation:

The primary method for forming C-N bonds from this compound is the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is a cornerstone of medicinal chemistry, as aryl amines are prevalent in a vast number of biologically active compounds. The reaction is known for its high functional group tolerance and broad scope, allowing the coupling of various amines, including anilines, alkylamines, and heterocylic amines. organic-chemistry.org

Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeRef.
Buchwald-Hartwig Amination Aniline (B41778)Pd₂(dba)₃, BINAP, NaOt-Bu2-Cyclopentyl-N-phenylaniline wikipedia.org
Buchwald-Hartwig Amination MorpholinePd(OAc)₂, RuPhos, K₃PO₄4-(2-Cyclopentylphenyl)morpholine organic-chemistry.org

Applications in the Synthesis of N-Heterocyclic Scaffolds and Related Ring Systems

Nitrogen-containing heterocycles are among the most important structural motifs in pharmaceuticals and natural products. encyclopedia.pub this compound is a valuable precursor for constructing such scaffolds, particularly through reaction sequences involving C-N bond formation followed by intramolecular cyclization.

A prominent example is the synthesis of substituted carbazoles. A potential route involves an initial Buchwald-Hartwig amination between this compound and an appropriate aniline derivative (e.g., 2-bromoaniline). The resulting diarylamine intermediate can then undergo an intramolecular C-H arylation or a similar palladium-catalyzed cyclization to form the carbazole (B46965) ring system.

Alternatively, a photoinduced, metal-free approach has been shown to produce 9-cyclopentyl-9H-carbazole. thieme-connect.com While the reported synthesis starts with cyclopentylamine (B150401) and 1,2-diiodobenzene, the product itself highlights the utility of incorporating the cyclopentyl group into this important heterocyclic framework. The reaction proceeds through a benzyne (B1209423) intermediate, followed by nucleophilic attack of the amine and a subsequent oxidative C-H/C-H coupling to close the ring. thieme-connect.com This demonstrates that the 2-cyclopentylphenylamine moiety, which can be synthesized from this compound, is a direct precursor to these valuable compounds.

Target ScaffoldSynthetic StrategyKey ReactionsRef.
Carbazoles Sequential C-N coupling and intramolecular C-H arylationBuchwald-Hartwig Amination, Pd-catalyzed cyclization wikipedia.org
Phenanthridines Sequential Suzuki coupling and intramolecular amination/cyclizationSuzuki Coupling, C-H amination libretexts.org
N-Cycloalkenylazoles Elimination from cycloalkyl precursorsBase-induced elimination nih.gov

Contribution to the Assembly of Polycyclic Aromatic Compounds and Related Frameworks

Polycyclic aromatic compounds (PAHs) are significant in materials science due to their unique electronic and photophysical properties. youtube.com this compound can be used to construct these extended π-systems, with the cyclopentyl group serving to modulate solid-state packing and solubility.

A powerful strategy begins with a Sonogashira coupling of this compound with a terminal alkyne, such as 1-ethynylnaphthalene. The resulting 1-((2-cyclopentylphenyl)ethynyl)naphthalene intermediate contains the necessary framework for intramolecular cyclization. Treatment with an electrophilic reagent like iodine monochloride (ICl) or a gold catalyst can induce an electrophilic cyclization onto the adjacent aromatic ring, forming a substituted, cyclopentyl-functionalized phenanthrene (B1679779) or chrysene (B1668918) derivative. nih.gov Such iodocyclization methods are known to be rapid and high-yielding. youtube.com

Another approach involves the synthesis of cyclopentyl-substituted triphenylenes or other radial PAHs through transition-metal-catalyzed [2+2+2] cycloaddition reactions of the corresponding arylalkyne intermediates derived from this compound. The steric and electronic properties of the cyclopentyl group can influence the regioselectivity of the cyclization and the ultimate architecture of the polycyclic framework.

Development of Sustainable Synthetic Routes Utilizing this compound

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. The use of this compound in catalysis aligns with several principles of green chemistry.

Palladium-catalyzed cross-coupling reactions are inherently more sustainable than classical stoichiometric methods because they operate with low catalyst loadings (often in the ppm to 1-2 mol% range), reducing waste and increasing atom economy. libretexts.org Recent advancements have focused on developing highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) or bulky phosphine (B1218219) ligands, which enable these reactions to proceed under milder conditions, at lower temperatures, and with reduced reaction times. organic-chemistry.orgorganic-chemistry.org

Furthermore, efforts have been made to replace traditional volatile organic solvents (VOCs) with greener alternatives. Sonogashira and Suzuki couplings, for example, have been successfully performed in water or bio-derived solvents like dimethylisosorbide (DMI) and in γ-valerolactone-based ionic liquids. organic-chemistry.orgbeilstein-journals.org These solvent systems not only reduce environmental impact but can also in some cases enhance catalyst activity and facilitate product separation and catalyst recycling. beilstein-journals.org The application of these sustainable protocols to the transformations of this compound allows for the efficient and responsible synthesis of complex chemical architectures.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for 1-Cyclopentyl-2-Iodobenzene Transformations

The development of efficient catalytic systems is paramount for the practical application of this compound in cross-coupling reactions. While palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are foundational for forming carbon-carbon bonds with aryl iodides, the steric hindrance imposed by the ortho-cyclopentyl group presents a significant challenge. wikipedia.orgwikipedia.orgorganic-chemistry.org Future research should focus on designing catalysts that can overcome this steric barrier to achieve high yields and selectivity.

Promising avenues include the development of catalysts based on N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgrsc.org These ligands have shown success in promoting cross-coupling reactions with sterically demanding substrates. rsc.orgacs.org For instance, the use of palladacycle pre-catalysts bearing NHC ligands has enabled the Suzuki-Miyaura coupling of sterically hindered aryl chlorides at room temperature. organic-chemistry.org A systematic screening of various ligand and metal combinations, including less common metals like nickel and copper, could lead to the discovery of more active and robust catalytic systems for transformations of this compound. jocpr.com

Table 1: Potential Catalytic Systems for Cross-Coupling of this compound

Coupling ReactionCatalyst/Ligand TypePotential Advantages
Suzuki-MiyauraPd/NHCHigh stability and activity for sterically hindered substrates. organic-chemistry.org
HeckPd/Bulky PhosphinesOvercoming steric hindrance and controlling regioselectivity. nih.gov
SonogashiraCu-free Pd systemsMinimizing side reactions like Glaser coupling. wikipedia.org
Nickel-catalyzedNi/Phosphine or NHCLower cost and unique reactivity patterns.

Integration with Machine Learning and AI in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in how chemical reactions are designed and optimized. These computational tools can analyze vast datasets of reaction outcomes to predict the performance of new reactions, thereby accelerating the discovery of optimal conditions with minimal experimental effort. youtube.comresearchgate.net For this compound, ML models could be trained to predict the yield and selectivity of its cross-coupling reactions under various conditions.

By employing algorithms like Gaussian processes or random forests, researchers can build predictive models based on a small number of initial experiments. youtube.com These models can then guide the selection of subsequent experiments in an iterative loop, rapidly converging on the best catalyst, solvent, base, and temperature for a desired transformation. This data-driven approach can significantly reduce the time and resources required to develop efficient synthetic routes involving this compound. researchgate.net

Advanced Mechanistic Investigations via Ultrafast Spectroscopy and In Situ Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for rational catalyst design and optimization. The steric bulk of the cyclopentyl group likely influences the kinetics and thermodynamics of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination. libretexts.orgyoutube.com

Advanced techniques like ultrafast spectroscopy could provide real-time snapshots of transient intermediates, offering unprecedented insight into the reaction dynamics. In situ monitoring techniques, such as ReactIR and in situ NMR spectroscopy, can track the concentrations of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data. These experimental approaches, when coupled with computational studies like Density Functional Theory (DFT), can elucidate the precise role of the cyclopentyl group and help in designing more efficient catalytic systems. libretexts.org

Development of Asymmetric Transformations Incorporating Chirality from this compound

The development of asymmetric transformations is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. While this compound itself is achiral, its derivatives can be designed to incorporate chirality. Future research could focus on developing catalytic asymmetric reactions that leverage the steric influence of the cyclopentyl group to control stereoselectivity.

For example, atropisomeric biaryls, which possess axial chirality, could be synthesized via asymmetric Suzuki coupling of this compound with appropriate boronic acids using chiral ligands. acs.org The bulky cyclopentyl group could play a crucial role in restricting bond rotation and enhancing the enantioselectivity of the transformation. The synthesis of enantiomerically enriched compounds derived from this compound would open up new avenues for its application in medicinal chemistry and materials science.

Applications in Advanced Materials Precursors (excluding material properties)

The unique structure of this compound makes it an interesting building block for the synthesis of advanced materials. The cyclopentyl group can impart specific solubility and processing characteristics to polymers, while the iodo-substituted benzene (B151609) ring provides a reactive handle for polymerization reactions.

Future research could explore the use of this compound as a monomer in the synthesis of novel conductive polymers. For instance, Sonogashira polymerization of di-ethynyl aromatics with 1,4-diiodo-2,5-dicyclopentylbenzene, a derivative of the title compound, could lead to new poly(phenyleneethynylene)s (PPEs). libretexts.org The cyclopentyl side chains could enhance the solubility of these polymers, facilitating their processing into thin films for electronic applications.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

Polymerization TypeMonomer 1Monomer 2Potential Polymer Class
SonogashiraDi-ethynyl aromatic1,4-diiodo-2,5-dicyclopentylbenzenePoly(phenyleneethynylene)
SuzukiDiboronic acid1,4-diiodo-2,5-dicyclopentylbenzenePoly(phenylene)
HeckDivinyl aromatic1,4-diiodo-2,5-dicyclopentylbenzenePoly(phenylene vinylene)

Green Chemistry Methodologies for Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. A key metric in this regard is atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Future research on this compound should prioritize the development of sustainable synthetic routes that maximize atom economy and minimize waste.

This includes the exploration of catalyst-free reactions where possible, or the use of highly efficient and recyclable catalysts. rsc.org For instance, addition reactions are inherently 100% atom economical. jocpr.com While not directly applicable to the functionalization of the aromatic ring, designing synthetic sequences that maximize the use of addition and rearrangement reactions is a key green chemistry goal. Furthermore, the use of environmentally benign solvents and the reduction of energy consumption will be critical in developing sustainable processes for the synthesis and application of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-2-iodobenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common synthetic strategies for aryl-cyclopentyl compounds involve Friedel-Crafts alkylation, Ullmann coupling, or nucleophilic aromatic substitution. For example, coupling cyclopentyl Grignard reagents with 1,2-diiodobenzene under palladium catalysis could yield the target compound . Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (polar aprotic vs. ethers), and temperature. Monitor progress via TLC and GC-MS. Purity is enhanced through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Always characterize intermediates and final products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR : Compare experimental 1^1H NMR chemical shifts (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) with computational predictions (DFT-based tools).
  • X-ray crystallography : Resolve crystal structure to confirm regiochemistry and bond lengths (e.g., C-I bond ~2.09 Å) .
  • Elemental analysis : Match calculated and observed C/H/I percentages (±0.3% tolerance).
    Purity is assessed via HPLC (≥95% peak area) and melting point consistency .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

  • Methodological Answer : Aryl iodides are light- and moisture-sensitive. Store in amber glass bottles under inert gas (N₂/Ar) at 4°C . Decomposition (evidenced by iodine liberation or color change) is minimized by adding stabilizers like copper turnings or activated molecular sieves. Regularly monitor stability via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For Suzuki-Miyaura coupling, calculate activation energies for competing pathways (e.g., iodine vs. cyclopentyl group reactivity). Solvent effects are simulated using the Polarizable Continuum Model (PCM). Validate predictions experimentally by isolating and characterizing side products (e.g., diaryl derivatives) .

Q. What strategies resolve contradictions in reported reactivity data for aryl iodides like this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or impurity interference. Perform controlled replicate studies under standardized conditions (e.g., dry DMF, 0.1 mmol scale). Use Design of Experiments (DoE) to isolate variables (temperature, catalyst type). Cross-reference findings with kinetic studies (e.g., Arrhenius plots) and mechanistic probes (radical traps, isotopic labeling) .

Q. How can researchers design experiments to probe the steric effects of the cyclopentyl group on aromatic substitution reactions?

  • Methodological Answer : Synthesize analogs (e.g., 1-methyl-2-iodobenzene vs. This compound) and compare reaction rates in SNAr or Heck couplings. Use X-ray crystallography to quantify steric parameters (e.g., Tolman cone angle). Computational steric maps (e.g., buried volume analysis) quantify hindrance around the iodine site. Kinetic isotopic effects (KIEs) further differentiate electronic vs. steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.